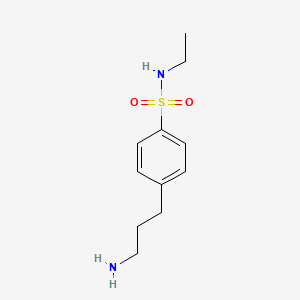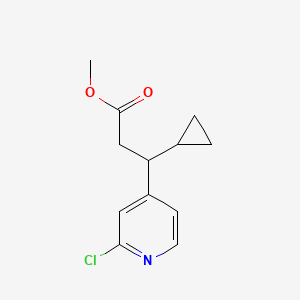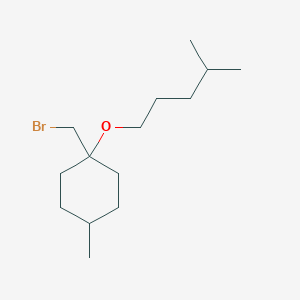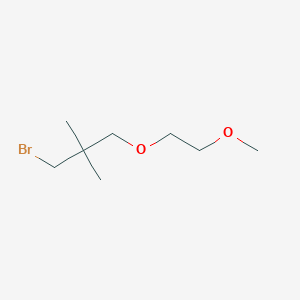
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to a propane backbone, which is further substituted with a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane typically involves the bromination of 3-(2-methoxyethoxy)-2,2-dimethylpropane. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(2-methoxyethoxy)-2,2-dimethylpropanol, 3-(2-methoxyethoxy)-2,2-dimethylpropionitrile, or 3-(2-methoxyethoxy)-2,2-dimethylpropylamine are formed.
Elimination Reactions: Alkenes such as 3-(2-methoxyethoxy)-2,2-dimethylpropene are produced.
Oxidation and Reduction: Products include 3-(2-methoxyethoxy)-2,2-dimethylpropanal, 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid, and 3-(2-methoxyethoxy)-2,2-dimethylpropanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with a different substitution pattern.
1-Bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy group but differs in the carbon chain length and substitution.
1-Bromo-3-(2-methoxyethoxy)benzene: Contains a benzene ring instead of a propane backbone
Uniqueness
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxyethoxy group allows for diverse chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C8H17BrO2 |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
1-bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane |
InChI |
InChI=1S/C8H17BrO2/c1-8(2,6-9)7-11-5-4-10-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
VWIFBGVUWYPYDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCCOC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
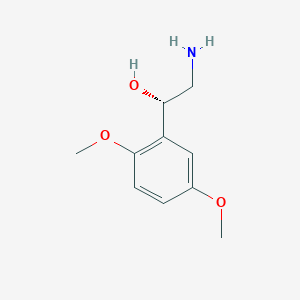
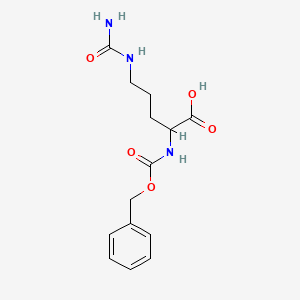
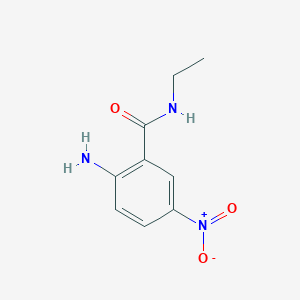

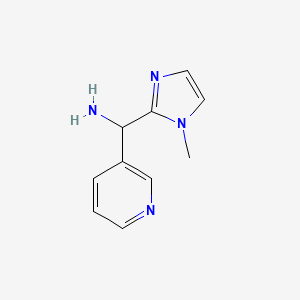
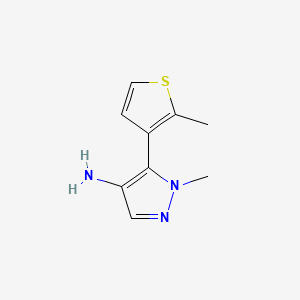
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)


